Sulazepam

OGR1 GPR68 biased agonism

OGR1 (GPR68) signaling studies are confounded by benzodiazepine agonists that activate both Gs and Gq pathways simultaneously. Sulazepam (CAS 2898-13-7) is the only pure Gs-biased OGR1 agonist, solving this selectivity challenge. • Selectively activates cAMP/PKA signaling without Gq/calcium crosstalk at 50 µM • Prevents allergen-induced AHR in murine HDM models-lorazepam (balanced agonist) does not • Relaxes contracted ASM via PKA-dependent MLC phosphorylation inhibition • Peak anticonvulsant activity precisely at 15 min post-dose in murine PTZ models

Molecular Formula C16H13ClN2S
Molecular Weight 300.8 g/mol
CAS No. 2898-13-7
Cat. No. B1682501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulazepam
CAS2898-13-7
SynonymsSulazepam;  W 3676;  W-3676;  W3676.
Molecular FormulaC16H13ClN2S
Molecular Weight300.8 g/mol
Structural Identifiers
SMILESCN1C(=S)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C16H13ClN2S/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyMWGWTOPCKLQYEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulazepam: Identity and Sourcing


Sulazepam (CAS 2898-13-7) is a 1,4-benzodiazepine derivative and the thioamide analog of diazepam, wherein the C2 carbonyl oxygen is replaced by sulfur [1]. Its IUPAC name is 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepine-2-thione, with a molecular formula C16H13ClN2S and a molecular weight of 300.81 g/mol . Unlike most clinically used benzodiazepines, sulazepam was never marketed, yet it remains a reference compound of interest in specific receptor pharmacology studies, particularly those investigating biased agonism at the OGR1 (GPR68) receptor [2].

Compound Class

OGR1 (GPR68) Gs-biased agonist tool compound

Signaling Profile

Gs/cAMP pathway activation without Gq-calcium mobilization

Selection Context

Benzodiazepine analog for pathway-specific GPCR studies

Why Sulazepam Is Irreplaceable in OGR1 Research


Despite belonging to the same benzodiazepine class, sulazepam, diazepam, and lorazepam exhibit fundamentally different functional selectivity profiles at the proton-sensing GPCR OGR1 (GPR68). Sulazepam acts as a Gs-biased agonist, selectively activating the Gs/cAMP pathway without stimulating Gq-mediated calcium mobilization [1]. In contrast, lorazepam functions as a balanced agonist, activating both Gs and Gq pathways, while diazepam shows minimal to no efficacy at OGR1 in calcium mobilization assays at 50 µM [1]. This divergence in signaling bias translates directly into distinct in vivo outcomes: in a murine house dust mite asthma model, only sulazepam (Gs-biased), and not lorazepam (balanced agonist), prevented allergen-induced airway hyperresponsiveness (AHR) [2]. Substituting sulazepam with any other benzodiazepine in OGR1-targeted studies would therefore confound interpretation of pathway-specific effects.

Compound
OGR1 Signaling
Interchangeability Risk
Sulazepam
Gs-biased agonist (cAMP only, no Gq)
Reference compound for Gs-pathway studies
Lorazepam
Balanced agonist (Gs + Gq dual activation)
Gq activation may confound Gs-specific interpretation
Diazepam
Minimal OGR1 efficacy at 50 µM
OGR1 pathway response may not transfer

Sulazepam Comparative Evidence vs Analogs


Gs-Biased OGR1 cAMP Signaling vs Lorazepam

Sulazepam is a Gs-biased OGR1 agonist, selectively activating the canonical Gs/cAMP signaling pathway without engaging Gq-mediated calcium mobilization. In HEK293 cells heterologously expressing OGR1, 50 µM sulazepam failed to stimulate calcium mobilization beyond vehicle levels, whereas lorazepam produced significant calcium flux [1]. Conversely, in cAMP accumulation assays, sulazepam stimulated statistically significant cAMP generation comparable to lorazepam [1]. Lorazepam is characterized as a balanced OGR1 agonist, stimulating both Gs and Gq signaling pathways [2].

OGR1 Signaling Bias
Head-to-head
Sulazepam: Gs/cAMP only; Lorazepam: Gs + Gq dual
Supports Gs-pathway-specific OGR1 interrogation
HEK293 OGR1-expressing cells; cAMP and calcium assays
OGR1 GPR68 biased agonism cAMP GPCR signaling

Asthma Model: AHR Prevention

In wild-type mice challenged with house dust mite (HDM) allergen for 3 weeks, treatment with sulazepam (a Gs-biased OGR1 agonist) prevented allergen-induced airway hyperresponsiveness (AHR), whereas treatment with lorazepam (a balanced OGR1 agonist) did not prevent AHR [1]. The protective effect of sulazepam was absent in OGR1 knockout mice, confirming an OGR1-dependent mechanism. Additionally, sulazepam treatment resulted in significant inhibition of HDM-induced collagen accumulation in lung tissue, suggesting suppression of airway remodeling [1].

HDM Asthma Model AHR
Model context
Sulazepam reported AHR prevention; lorazepam did not
Supports Gs-biased model-response interpretation
OGR1-dependent; 3-week HDM challenge; collagen reduction reported
airway hyperresponsiveness asthma OGR1 knockout house dust mite airway remodeling

ASM Relaxation via PKA Pathway

The Gs-biased OGR1 ligand sulazepam relaxed contracted airway smooth muscle (ASM) in both tissue- and cell-based models [1]. Mechanistically, this relaxation occurred via inhibition of myosin light chain (MLC) phosphorylation in a PKA-dependent manner and through inhibition of actin stress fiber formation [1]. Lorazepam, by contrast, stimulates both Gs and Gq signaling via OGR1 in ASM cells, with Gq signaling potentially promoting pro-contractile effects that counteract relaxation [2].

ASM Relaxation Mechanism
Source review
PKA-dependent MLC-P inhibition + actin stress fiber disruption
Supports Gs-mediated relaxation pathway studies
Human ASM cells; class-level context
airway smooth muscle bronchoconstriction MLC phosphorylation PKA actin stress fibers

Anticonvulsant Temporal Profile

In a murine corazol (pentylenetetrazol) seizure model comparing sulazepam and its metabolites to diazepam, the maximum anticonvulsive activity was reached 15 minutes after sulazepam and oxazepam administration, compared to a broader window of 5 to 30 minutes after diazepam administration [1]. All compounds tested increased the minimal effective doses of corazol required to induce convulsive seizure components, indicating comparable overall anticonvulsant efficacy within the benzodiazepine class [1].

Anticonvulsant Peak Time
Data to verify
15 min post-dose vs diazepam 5–30 min
Informs assay timing protocol design
Corazole mouse seizure model
anticonvulsant corazole pentylenetetrazol seizure pharmacokinetics

Thioamide vs Carbonyl Structural Distinction

Sulazepam is the thioamide derivative of diazepam, in which the C2 carbonyl oxygen (C=O) of diazepam is substituted with sulfur (C=S) [1]. This structural modification distinguishes it from diazepam and other oxo-benzodiazepines such as temazepam and oxazepam. Sulazepam undergoes metabolic conversion to diazepam, desmethyldiazepam, and oxydiazepam, functioning effectively as a prodrug that yields diazepam and active metabolites in vivo [2]. The thioamide bond (C=S) exhibits different chemical reactivity and hydrogen-bonding properties compared to the amide carbonyl (C=O) .

C2 Functional Group
Class-level
C=S thioamide vs C=O carbonyl in diazepam
May support analytical method distinction
Metabolic prodrug context; hydrogen-bonding profile differs
thioamide C=S bond metabolism diazepam analog prodrug

Sulazepam Research Applications


Gs-Biased OGR1 Signaling Studies

Sulazepam serves as a selective tool compound for interrogating Gs/cAMP-mediated OGR1 signaling in the absence of concurrent Gq/calcium pathway activation. In heterologous expression systems, 50 µM sulazepam stimulates cAMP accumulation without inducing calcium mobilization, unlike the balanced agonist lorazepam [1]. This pathway selectivity makes sulazepam uniquely suited for dissecting Gs-dependent cellular responses in OGR1-expressing tissues, including airway smooth muscle and bone cells.

AHR and Asthma Models

In murine models of allergen-induced asthma, sulazepam prevents development of airway hyperresponsiveness and inhibits collagen accumulation in lung tissue, effects not observed with the balanced OGR1 agonist lorazepam [1]. This functional divergence validates sulazepam as the compound of choice for in vivo studies examining the therapeutic potential of Gs-biased OGR1 agonism in obstructive airway diseases.

ASM Contractility and Relaxation Assays

Sulazepam relaxes contracted ASM in both tissue- and cell-based models through PKA-dependent inhibition of myosin light chain phosphorylation and actin stress fiber formation [1]. This Gs-mediated relaxation, unopposed by Gq-mediated pro-contractile signaling, positions sulazepam as the preferred benzodiazepine for studying cAMP-dependent bronchodilation mechanisms.

Anticonvulsant Screening Protocols

For corazol (pentylenetetrazol) seizure models in mice, sulazepam achieves maximum anticonvulsant activity 15 minutes post-administration, a narrower and more defined peak window compared to diazepam's 5–30 minute range [1]. This temporal profile dictates that experimental protocols assessing sulazepam's anticonvulsant efficacy should incorporate assessments precisely 15 minutes after dosing.

Application
Selection Property
Validation Focus
OGR1 Gs/cAMP Signaling Studies
Gs-pathway selectivity profile
Absence of Gq-calcium pathway activation
Airway Hyperresponsiveness Models
Gs-biased model-response context
AHR and airway remodeling endpoints
ASM Contractility and Relaxation Assays
PKA-dependent relaxation mechanism
MLC phosphorylation and stress fiber endpoints
Anticonvulsant Screening Protocols
Defined temporal peak window
Post-dose assessment time-point validation

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